
Thalidomide-5'-O-PEG2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in research for its anti-inflammatory and anti-angiogenic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-PEG2-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, which can be achieved using various reagents such as N-hydroxysuccinimide (NHS) esters. The activated PEG linker is then reacted with thalidomide under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of Thalidomide-5’-O-PEG2-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-O-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the PEG linker.
Substitution: The PEG linker allows for substitution reactions, where different functional groups can be attached to the thalidomide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of Thalidomide-5’-O-PEG2-OH. These derivatives can have different biological activities and are often used in further research and development .
Applications De Recherche Scientifique
Thalidomide-5’-O-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Crohn’s disease, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and bioconjugation techniques
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-PEG2-OH involves its ability to recruit the E3 ubiquitin ligase complex, specifically cereblon (CRBN). By binding to CRBN, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can have significant therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-O-PEG2-amine: Similar in structure but contains an amine group instead of a hydroxyl group.
Thalidomide-O-PEG2-NHS ester: Contains an NHS ester group, making it more reactive for certain bioconjugation reactions.
Thalidomide-5-OH: A hydroxylated derivative of thalidomide used for similar research purposes
Uniqueness
Thalidomide-5’-O-PEG2-OH is unique due to its specific PEG linker and hydroxyl group, which provide distinct chemical properties and reactivity. These features make it particularly useful in targeted protein degradation and other specialized research applications .
Propriétés
Formule moléculaire |
C17H18N2O7 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O7/c20-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)19(16(11)23)13-3-4-14(21)18-15(13)22/h1-2,9,13,20H,3-8H2,(H,18,21,22) |
Clé InChI |
ZUVUADVWNYDQCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
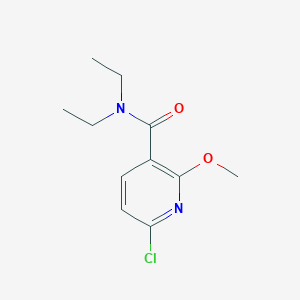
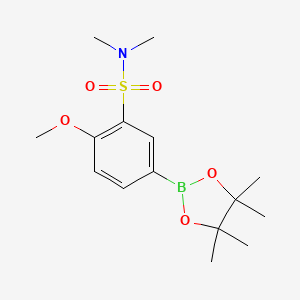
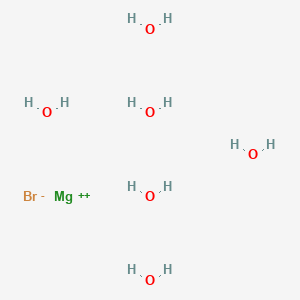


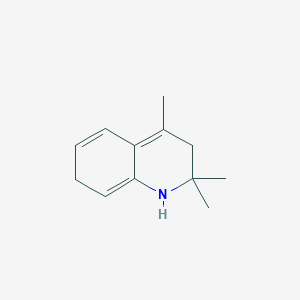

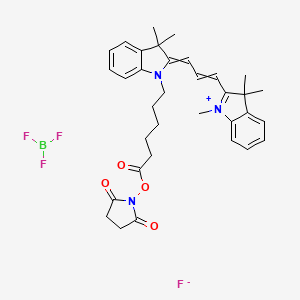
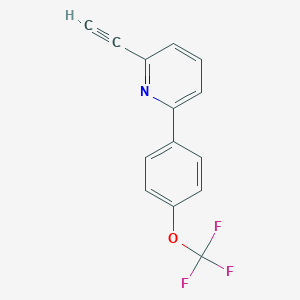
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)

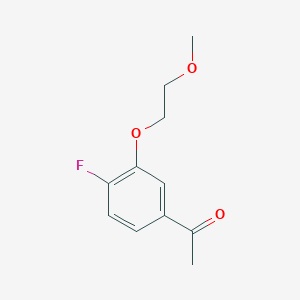
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
